molecular formula C25H25BN2O2 B1427078 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 952514-86-2

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

Cat. No. B1427078
M. Wt: 396.3 g/mol
InChI Key: IFFQSTWSRPRHBQ-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a phenyl group, a benzo[d]imidazole group, and a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds with a tetramethyl-1,3,2-dioxaborolane group have been synthesized using the Miyaura borylation and sulfonylation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group in similar compounds has been reported to undergo reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a molecular weight of 204.08, a melting point of 28 °C, and a boiling point of 130 °C/20 mmHg .

Scientific Research Applications

  • Organic Synthesis and Catalysis

    • Results : Formation of pinacol benzyl boronates, which are valuable intermediates in organic synthesis .
  • Hydroboration of Alkynes and Alkenes

    • Results : Formation of boron-substituted alkenes and alkynes, providing access to diverse functional groups .
  • Aryl Boronate Synthesis

    • Results : Generation of aryl boronates for subsequent transformations .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Results : Formation of chiral allenyl boronates with high enantioselectivity .
  • Materials Science and Functionalization

    • Results : Enhanced material properties, such as improved thermal stability or altered optical behavior .
  • Silicon-Based Functionalization

    • Results : Enhanced material properties or altered surface reactivity .

properties

IUPAC Name

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-12-10-11-18(17-19)23-27-21-15-8-9-16-22(21)28(23)20-13-6-5-7-14-20/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFQSTWSRPRHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728911
Record name 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

CAS RN

952514-86-2
Record name 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
Reactant of Route 2
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1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

Citations

For This Compound
4
Citations
L Wang, J Jin, W Zhang, B Pan, Z Huang, S Zhuang - Organic Electronics, 2015 - Elsevier
Two novel host materials, from bipolar-type BzCzTHZ (5-(2-(9H-carbazol-9-yl)phenyl)-3-(3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-1,2,4-thiadiazole) to electron-type DBzTHZ (3,5-…
Number of citations: 11 www.sciencedirect.com
H Huang, Y Wang, B Pan, X Yang… - … A European Journal, 2013 - Wiley Online Library
Two hybrids based on 1,8‐disubstituted carbazole, 1,8‐OXDCz and 1,8‐mBICz, have been designed and synthesized through a facile process. The incorporation of oxadiazole or N‐…
E Mondal, WY Hung, KT Lin, HF Chen, KT Wong - Organic Electronics, 2016 - Elsevier
Four novel bipolar hosts (DTAFNBI, m-DTAFNBI, DTAFCBI and m-DTAFCBI) comprising a hole-transport ditolylphenylamino donor and an electron-transport 1,2-diphenylbenzimidazole …
Number of citations: 4 www.sciencedirect.com
B Liang, J Wang, Z Cheng, J Wei… - The Journal of Physical …, 2019 - ACS Publications
Benzimidazole-triazine-based electron acceptor PIM-TRZ with high triplet exited-state energy and strong electron-transport ability was newly developed. A series of highly efficient …
Number of citations: 50 pubs.acs.org

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